N,N''-Dinitroguanidine
Description
Structure
3D Structure
Properties
CAS No. |
666736-83-0 |
|---|---|
Molecular Formula |
CH3N5O4 |
Molecular Weight |
149.07 g/mol |
IUPAC Name |
1,2-dinitroguanidine |
InChI |
InChI=1S/CH3N5O4/c2-1(3-5(7)8)4-6(9)10/h(H3,2,3,4) |
InChI Key |
ULLQXGARUROVCU-UHFFFAOYSA-N |
Canonical SMILES |
C(=N[N+](=O)[O-])(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dinitroguanidine and Its Derivatives
Strategies for Nitration of Guanidine (B92328) Scaffolds
The synthesis of N,N''-Dinitroguanidine (DNG) and its derivatives fundamentally relies on the nitration of a guanidine scaffold. The direct nitration of guanidine salts, such as guanidine nitrate (B79036) or guanidine sulfate (B86663), is a common starting point to produce mononitroguanidine (MNG or NQ). orgsyn.orgat.ua This intermediate is then subjected to a second nitration step to yield DNG.
The nitration of MNG to DNG is a slow process that occurs in a highly reactive nitrating medium. lukasiewicz.gov.pl A common nitrating agent is a mixture of concentrated nitric acid and oleum (B3057394) (fuming sulfuric acid). lukasiewicz.gov.pl The reaction sequence involves N-nitration, which is known to be a reversible process. Furthermore, the resulting nitramines can undergo irreversible decomposition in strongly acidic environments. lukasiewicz.gov.pl The nitration of guanidine thiocyanate (B1210189) has also been explored but can result in products containing sulfur impurities. orgsyn.org
For substituted derivatives, such as N-alkyl-N,N'-dinitroguanidines, the synthetic approach can be more complex. Attempts to nitrate N-alkyl-N'-nitroguanidines with mixtures of concentrated nitric acid and oleum have often resulted in the decomposition of the starting materials. lukasiewicz.gov.pl An alternative method involves using acetic anhydride (B1165640) and 100% nitric acid for the nitration of N-alkyl-1-nitroguanidine. lukasiewicz.gov.pl The synthesis of N-Methyl-N,N'-dinitroguanidine can also be achieved through the reaction of methylamine (B109427) with dinitroguanidine or its precursors. ontosight.ai
Precursor Chemistry in this compound Synthesis
The synthesis of this compound typically begins with the preparation of its immediate precursor, nitroguanidine (B56551) (NQ). Guanidine nitrate is a primary and economical precursor for NQ. orgsyn.org The process involves the dehydration of guanidine nitrate using concentrated sulfuric acid. orgsyn.orgsciencemadness.org The reaction is generally performed at low temperatures, not exceeding 20°C during the addition of guanidine nitrate to the acid, to control the exothermic reaction. orgsyn.org The mixture is allowed to stand until it becomes homogeneous before the NQ is precipitated by pouring the solution into water. orgsyn.org
Another significant precursor for guanidine-based compounds is dicyandiamide (B1669379). Dicyandiamide can be hydrolyzed with sulfuric acid to form guanidine sulfate, which can then be nitrated. at.ua This method has been studied to achieve high yields of nitroguanidine directly from dicyandiamide without isolating the intermediate guanidine sulfate. at.ua
The selection of the guanidine salt precursor can impact the reaction conditions and yield. For instance, the nitration of guanidine sulfate often requires more vigorous treatment and may result in lower yields compared to the nitration of guanidine nitrate. orgsyn.org The purity of the precursor, such as the presence of ammonium (B1175870) nitrate in crude guanidine nitrate, is also a factor to consider in the synthesis. orgsyn.orgdtic.mil
Optimization of Synthetic Routes for this compound Yield and Purity
Optimizing the synthesis of this compound (DNG) is crucial for maximizing yield and ensuring product purity. The nitration of mononitroguanidine (MNG) to DNG is sensitive to several factors, including the composition of the nitrating mixture, reaction time, and temperature. lukasiewicz.gov.pl
Research has shown that the yield of DNG is strongly dependent on the reaction time and the specific nitrating media used, with yields never exceeding 80% in some studies. lukasiewicz.gov.pl To control the reaction and maximize the concentration of DNG, the process can be monitored using techniques like UV spectroscopy. This allows for the detection of the complete conversion of MNG to DNG. lukasiewicz.gov.pl Even with monitoring, the crude product often contains small amounts of unreacted MNG, necessitating further purification steps such as dissolution in diisopropyl ether and filtration. lukasiewicz.gov.pl
Systematic studies have been conducted to find the optimal conditions for the nitration reaction. One study investigated the effects of molar ratios of reactants, the volume ratio of acids, reaction time, and temperature. energetic-materials.org.cnenergetic-materials.org.cn The optimized conditions were identified as a molar ratio of n(HNO₃):n(NQ):n(NH₄NO₃) = 15:2:1, a volume ratio of V(H₂SO₄):V(HNO₃) = 1.25:1, a reaction time of 8 hours, and a temperature of 10 °C. energetic-materials.org.cnenergetic-materials.org.cn Under these conditions, a DNG yield of up to 61.76% was achieved. energetic-materials.org.cnenergetic-materials.org.cn
The table below summarizes findings from various optimization studies for guanidine nitration.
| Precursor | Nitrating Agent/System | Temperature | Time | Yield | Source |
| Guanidine Nitrate | 93.2-98% H₂SO₄ | 35°F (~1.7°C) | Continuous | - | at.ua |
| Guanidine Nitrate | H₂SO₄ (3:1 weight ratio) | < 0°C | 30-60 min | 92% (for NQ) | at.ua |
| Mononitroguanidine (MNG) | HNO₃: oleum (65% SO₃) = 0.55: 0.45 | - | Variable | < 80% | lukasiewicz.gov.pl |
| Nitroguanidine (NQ) | 100% HNO₃/20% oleum/NH₄NO₃ | 10°C | 8 hours | 61.76% | energetic-materials.org.cnenergetic-materials.org.cn |
| Guanidine Nitrate | H₂SO₄ | 40°C | 140 min | 94-96% (conversion to NQ) | sciencemadness.orgdtic.mil |
Novel Approaches in Guanidine Functionalization for Energetic Applications
The functionalization of the guanidine scaffold is an active area of research aimed at developing novel energetic materials with tailored properties. Beyond the parent this compound, substituted derivatives have been synthesized and investigated. For example, N-alkyl-N,N'-dinitroguanidines are of interest as potential low-melting energetic materials and plasticizers. lukasiewicz.gov.pl The synthesis of compounds like 1-(i-Butyl)-1,3-dinitroguanidine has been achieved and their properties explored. lukasiewicz.gov.pl
Computational chemistry, particularly density functional theory (DFT), is being employed to design new energetic materials based on a guanidine framework. researchgate.net Researchers have designed and computationally screened a series of windmill-like energetic molecules based on guanidine and nitroazole. researchgate.net These studies predict properties such as density, enthalpy of formation, detonation velocity, and impact sensitivity, identifying promising candidates for new high-performance energetic materials. researchgate.net
The incorporation of different functional groups onto the guanidine core can significantly alter its properties. For instance, introducing pyridine (B92270) subunits into the side chains of guanidines can create superbases with increased proton affinities and high affinity towards metal cations or anions, making them interesting for various chemical applications. irb.hr The development of guanidine-functionalized materials is also extending into fields like antimicrobial agents, where guanidinium (B1211019) groups are incorporated into polymers. frontiersin.org These novel approaches highlight the versatility of the guanidine scaffold for creating a wide range of functional and energetic materials. acs.orgacs.org
Advanced Spectroscopic Characterization of N,n Dinitroguanidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure of organic compounds by mapping the chemical environments of their nuclei, primarily protons (¹H) and carbon-13 (¹³C). researchgate.netslideshare.net For N,N''-dinitroguanidine, NMR provides definitive evidence for its molecular framework.
Nitrogen-15 (¹⁵N) NMR is particularly informative for nitrogen-rich compounds like NQ. huji.ac.il While the less abundant ¹⁵N isotope provides sharp signals, the more abundant ¹⁴N nucleus gives broader signals due to its quadrupolar nature. huji.ac.il The chemical shifts in ¹⁵N NMR can distinguish between the different nitrogen environments within the NQ molecule: the amino (-NH₂) group and the two nitro (-NO₂) groups. This differentiation is critical for confirming the N,N''-substitution pattern.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning specific proton and carbon signals and establishing connectivity within the molecule. ipb.pt For instance, HMBC can show correlations between the protons of the amino group and the central carbon atom of the guanidine (B92328) core, confirming their proximity in the molecular structure.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.5 - 9.5 | Singlet | NH₂ |
| ¹³C | ~160 | Singlet | C=N |
| ¹⁵N | Varies | - | NH₂, NO₂ |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a molecular fingerprinting tool by probing the vibrational modes of a molecule. uni-siegen.despectroscopyonline.com These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. mt.comnih.gov
For this compound, the vibrational spectra are characterized by distinct peaks corresponding to the stretching and bending modes of its functional groups.
Key Vibrational Modes in this compound:
N-H Stretching: The amino group exhibits characteristic stretching vibrations, typically in the high-frequency region of the IR spectrum.
N-O Stretching: The nitro groups give rise to strong symmetric and asymmetric stretching bands, which are prominent in both IR and Raman spectra. The positions of these bands can provide information about the electronic environment of the nitro groups.
C=N Stretching: The central carbon-nitrogen double bond of the guanidine core has a characteristic stretching frequency.
Ring Deformation and other Bending Modes: The lower frequency "fingerprint" region of the spectra contains a complex series of bands corresponding to various bending and deformation modes of the entire molecule. mt.com
The combination of FT-IR and Raman data provides a comprehensive vibrational profile of NQ, allowing for its unambiguous identification and the study of intermolecular interactions, such as hydrogen bonding. nepjol.info
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| Asymmetric NO₂ Stretch | ~1570 - 1600 | FT-IR, Raman |
| Symmetric NO₂ Stretch | ~1250 - 1300 | FT-IR, Raman |
| N-H Stretch | ~3300 - 3500 | FT-IR |
| C=N Stretch | ~1630 - 1680 | FT-IR, Raman |
Mass Spectrometry Techniques (e.g., ESI-MS) in Compound Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process. upce.czresearchgate.net
In ESI-MS analysis of NQ, the molecule is typically protonated to form the [M+H]⁺ ion, and its m/z value is measured with high accuracy. This allows for the confirmation of the molecular formula. Tandem mass spectrometry (MS/MS or MSⁿ) can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern of NQ would reveal the loss of specific functional groups, such as the nitro groups, further corroborating its structure.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the sensitive and selective detection of NQ in complex mixtures. researchgate.net This technique combines the separation power of liquid chromatography with the specificity of mass spectrometric detection. researchgate.net
Advanced X-ray Spectroscopic Methods for Electronic Structure Analysis
Advanced X-ray spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), are powerful tools for probing the electronic structure of materials. nih.govesrf.fr These methods provide element-specific information about the unoccupied and occupied electronic states, respectively. nih.gov
For a molecule like this compound, X-ray spectroscopy can be used to investigate the electronic environment of the constituent atoms, particularly nitrogen and oxygen. nist.gov By tuning the X-ray energy to the absorption edge of a specific element (e.g., the nitrogen K-edge), XAS can provide insights into the nature of the chemical bonds and the oxidation states of the nitrogen atoms in the amino and nitro groups. diva-portal.org
The combination of experimental X-ray spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), allows for a detailed understanding of the molecular orbitals and the charge distribution within the NQ molecule. esrf.frnist.gov This information is crucial for developing accurate models of its chemical reactivity and detonation properties. Recent studies have highlighted the potential of X-ray Raman spectroscopy, a photon-in/photon-out technique, for investigating the electronic structure of energetic materials. nist.gov
Crystal Structure Analysis and Polymorphism of N,n Dinitroguanidine
Single-Crystal X-ray Diffraction Studies of N,N''-Dinitroguanidine
Studies on related compounds, such as 1,2-Dinitroguanidine, reveal an almost planar molecular geometry. researchgate.net The conformation is stabilized by intramolecular hydrogen bonds. researchgate.net Due to the delocalization of π-electron density across the molecule, the C-N, N-N, and N-O bond lengths are found to be intermediate between typical single and double bonds. researchgate.netresearchgate.net For instance, in 1,2-dinitroguanidine, the C-N, N-N, and N-O bonds exhibit lengths that suggest a through-conjugated system. researchgate.net
Salts of dinitroguanidine have also been extensively studied. For example, ammonium-dinitroguanidine (ADNQ) has been synthesized and its molecular structure elucidated by single-crystal X-ray diffraction. researchgate.net Similarly, metal salts of N,N'-Dinitroguanidine (DNQ) have been characterized using this technique to understand their potential as colorants in pyrotechnics. researchgate.netresearchgate.net
Table 1: Crystallographic Data for a Dinitroguanidine Analog (1,2-Dinitroguanidine) This table presents data for a closely related compound, 1,2-Dinitroguanidine, as detailed structural information for this compound is not widely published. This data provides insight into the expected structural features.
| Parameter | Value |
| Chemical Formula | CH₃N₅O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.731 (1) |
| b (Å) | 12.915 (3) |
| c (Å) | 11.458 (3) |
| β (°) | 95.13 (2) |
| Volume (ų) | 549.5 (3) |
| Z | 4 |
| Source: Data adapted from studies on 1,2-Dinitroguanidine. researchgate.net |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal lattice of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. acs.org These bonds form when a hydrogen atom is attracted to a strongly electronegative atom, such as oxygen or nitrogen, in a nearby molecule. libretexts.org
In guanidine (B92328) derivatives, hydrogen bonds are critical in defining the crystal packing and influencing physical properties. dtic.mil The this compound molecule contains both hydrogen bond donors (N-H groups) and acceptors (the oxygen atoms of the nitro groups), facilitating the formation of an extensive three-dimensional network. acs.orgdtic.mil This network is a key reason for the compound's stability. acs.org Both intramolecular and intermolecular hydrogen bonds are present. researchgate.netacs.org For example, in the related 1,2-Dinitroguanidine, the conformation is fixed by two intramolecular N-H···O hydrogen bonds. researchgate.net The intermolecular hydrogen bonds link the molecules together into an infinite structure. researchgate.net The analysis of these non-covalent interactions is crucial for understanding the stability of various chemical systems. scielo.org.mx
Polymorphic Forms of this compound: Identification and Structural Differences
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netscielo.br Different polymorphs of the same compound can have distinct physical and chemical properties, including melting point, solubility, and stability. researchgate.netscielo.br The phenomenon is of great importance in the pharmaceutical and materials science fields. researchgate.net
The identification of polymorphic forms is often accomplished using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Raman spectroscopy. nih.govmt.com While polymorphism is a known phenomenon for many energetic materials, specific studies identifying and characterizing distinct polymorphic forms of this compound are not extensively detailed in publicly available literature. However, the potential for polymorphism exists, and its discovery could have significant implications for the compound's application. The study of polymorphism involves screening for different crystal forms that can arise under various crystallization conditions, such as different solvents, temperatures, and pressures. researchgate.netscielo.br
Crystallization Engineering and Morphology Control
Crystallization engineering is the deliberate control of the crystallization process to produce crystals with a desired size, shape (morphology), and internal structure. uclouvain.be For energetic materials like this compound, controlling crystal morphology is critical because properties like bulk density, flowability, and sensitivity are directly affected by the crystals' shape. dtic.milresearchgate.net
Conventionally, nitroguanidine (B56551) is produced as long, needle-shaped crystals, which have a low bulk density. dtic.mil These needle-like morphologies can be undesirable for propellant applications. dtic.milresearchgate.net Research has focused on altering these habits to produce more uniform, bulkier crystals, such as spherical or short rod shapes. researchgate.net
Several methods are employed for morphology control:
Use of Additives: Adding small amounts of polymers or other substances can inhibit growth on certain crystal faces, altering the final shape. For nitroguanidine, additives like methylcellulose (B11928114) and polyvinyl alcohol (PVA) have been successfully used to restrict growth in one direction, leading to more uniform, bulkier crystals instead of needles. dtic.milresearchgate.net
Solvent Control: The choice of solvent and the use of anti-solvents can significantly impact crystal morphology. Recrystallization of nitroguanidine from solvents like N-methylpyrrolidone (NMP) has been studied to control particle size. researchgate.net
Process Parameter Optimization: Factors such as cooling rate, stirring speed, and supersaturation levels are critical variables. dtic.milresearchgate.net Controlled cooling of a supersaturated solution is a common technique. dtic.mil A novel method involves directly adding cold water to a boiling solution to rapidly control the temperature and induce crystallization, resulting in smaller, short-rod-shaped crystals of nitroguanidine. researchgate.net
Table 2: Methods for Morphology Control of Nitroguanidine
| Method | Parameters/Additives | Resulting Morphology | Reference |
| Cooling Crystallization | Methylcellulose, Polyvinyl Alcohol (PVA) | Spheroidal, High Bulk Density | dtic.milresearchgate.net |
| Anti-Solvent Crystallization | N-methylpyrrolidone (NMP) / Acetone | Controlled Particle Size | researchgate.net |
| Temperature Control | Direct addition of cold water to boiling solution | Short Rods, Small Particle Size | researchgate.net |
| Spray Drying | Water solution spray-dried at 100°C | Needle-shaped crystals | dtic.mil |
Thermal Decomposition Kinetics and Mechanistic Studies of N,n Dinitroguanidine
Non-Isothermal and Isothermal Kinetic Analysis Methods (e.g., DSC, TG-DTA)
The thermal decomposition of N,N''-Dinitroguanidine has been extensively studied using non-isothermal and isothermal kinetic analysis methods, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetry-Differential Thermal Analysis (TG-DTA). researchgate.netresearchgate.net These techniques provide valuable data on the energetic and mass loss characteristics of the compound as a function of temperature.
Non-isothermal DSC analyses, conducted at various heating rates, are instrumental in determining the kinetic parameters of thermal decomposition. researchgate.net The resulting DSC curves typically show one or more exothermic peaks, indicating the energy-releasing decomposition process. researchgate.netresearchgate.net The shape and temperature of these peaks are influenced by factors such as heating rate and sample morphology. researchgate.netacs.org For instance, an increase in the heating rate generally leads to a shift of the decomposition peak to higher temperatures. mdpi.commdpi.com
Isothermal kinetic analysis, where the sample is held at a constant temperature, provides complementary information about the decomposition process over time. researchgate.netrsc.org By analyzing the gas evolution or mass loss at different temperatures, researchers can determine the reaction model and kinetic parameters. researchgate.net Studies have shown that the isothermal decomposition of this compound can proceed in multiple stages, with different kinetic models applying to each stage. researchgate.net
To derive kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A), various calculation methods are employed, including isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall) and model-fitting methods. researchgate.netnetzsch.compku.edu.cn Isoconversional methods are often recommended as they can determine the activation energy without assuming a specific reaction model, providing insights into the complexity of the decomposition process. researchgate.netpku.edu.cnnih.gov The dependence of the activation energy on the extent of conversion can indicate a multi-step reaction mechanism. researchgate.net
Table 1: Non-Isothermal and Isothermal Kinetic Analysis Methods
| Analytical Technique | Type of Analysis | Information Obtained | Key Findings for this compound |
| Differential Scanning Calorimetry (DSC) | Non-Isothermal | Decomposition peak temperatures, enthalpy of decomposition, kinetic parameters (Ea, A) | Exothermic decomposition peaks shift to higher temperatures with increasing heating rates. mdpi.commdpi.com |
| Isothermal | Reaction rates at constant temperature, reaction models | Decomposition can occur in multiple stages with varying kinetic models. researchgate.net | |
| Thermogravimetry-Differential Thermal Analysis (TG-DTA) | Non-Isothermal | Mass loss as a function of temperature, decomposition stages, thermal stability | Provides information on the temperature ranges of different decomposition steps. researchgate.netlew.ro |
| Isothermal | Mass loss over time at constant temperature | Allows for the determination of isothermal decomposition kinetics. researchgate.net |
Reaction Mechanism Pathways and Decomposition Products
The thermal decomposition of this compound is a complex process involving multiple reaction pathways and a variety of decomposition products. pku.edu.cn Understanding these mechanisms is crucial for predicting its behavior under different conditions.
Experimental studies combining techniques like TG/DSC with mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) have been employed to identify the gaseous products evolved during decomposition. researchgate.net These analyses have revealed the presence of species such as nitrous oxide (N₂O), water (H₂O), ammonia (B1221849) (NH₃), and cyanamide (B42294) (H₂NCN) or isocyanic acid (HNCO). pku.edu.cn
Theoretical studies, particularly quantum chemical calculations, have been instrumental in elucidating the potential reaction pathways at a molecular level. pku.edu.cn These studies propose that the initial decomposition steps can involve either bond fission or molecular rearrangement. The decomposition can proceed through different pathways, each with its own transition state and energy barrier. pku.edu.cn
One proposed pathway involves an initial intramolecular hydrogen transfer, leading to the formation of intermediates that subsequently decompose to yield products like N₂O, H₂O, and H₂NCN. pku.edu.cn Another competing pathway could lead to the formation of N₂O, NH₃, and HNCO. pku.edu.cn The relative importance of these pathways is determined by their respective activation energies.
Table 2: Proposed Decomposition Pathways and Products
| Pathway | Proposed Intermediate(s) | Major Decomposition Products | Method of Investigation |
| Pathway I | Intramolecular hydrogen transfer intermediates | N₂O, H₂O, H₂NCN | Quantum Chemical Calculations pku.edu.cn |
| Pathway II | - | N₂O, NH₃, HNCO | Quantum Chemical Calculations pku.edu.cn |
| Experimental | - | H₂, NH₃, N₂, CO | TG/DSC-MS-FTIR researchgate.netmdpi.com |
Influence of Pressure and Heating Rate on Decomposition Behavior
The thermal decomposition of this compound is significantly influenced by external conditions, particularly pressure and heating rate. researchgate.netresearchgate.net
Influence of Pressure:
Studies using high-pressure differential scanning calorimetry (PDSC) have shown that an increase in ambient pressure can alter the decomposition mechanism of this compound and its formulations. researchgate.netdntb.gov.ua As pressure increases, the decomposition peak temperature tends to decrease, while the heat of decomposition increases. researchgate.netdntb.gov.ua This suggests that elevated pressure accelerates the decomposition process.
The reaction mechanism can also shift with pressure. researchgate.netdntb.gov.ua At atmospheric pressure, the decomposition might follow a chemical reaction model, whereas at higher pressures, it can transition to a nucleation and growth model. researchgate.netdntb.gov.ua This change in mechanism is reflected in the kinetic parameters, with both the activation energy and the pre-exponential factor changing with pressure. researchgate.net The increased pressure can promote secondary gas-phase reactions, leading to different decomposition behaviors. rsc.org
Influence of Heating Rate:
The heating rate applied during non-isothermal analysis has a pronounced effect on the observed decomposition behavior. mdpi.commdpi.com An increase in the heating rate typically leads to a shift in the decomposition peak temperature to higher values. mdpi.commdpi.com This phenomenon is attributed to thermal lag, where the sample temperature lags behind the programmed furnace temperature, and to the kinetics of the decomposition reaction itself. mdpi.com
At different heating rates, the extent of conversion at the DSC peak can vary, which can affect the accuracy of kinetic parameters calculated using methods that assume a constant conversion at the peak. researchgate.net The morphology of the sample, such as particle size, can also interact with the heating rate to influence the decomposition temperature. acs.org
Table 3: Influence of Pressure and Heating Rate
| Parameter | Effect of Increase | Observed Changes |
| Pressure | Accelerates decomposition | Decreased peak temperature, increased decomposition heat, potential change in reaction mechanism. researchgate.netdntb.gov.ua |
| Heating Rate | Shifts decomposition to higher temperatures | Increased peak temperature. mdpi.commdpi.com |
Theoretical Prediction of Thermal Decomposition Pathways (e.g., Bond Dissociation Energies)
Theoretical calculations, particularly quantum chemistry methods, provide invaluable insights into the initial steps of thermal decomposition by predicting bond dissociation energies (BDEs) and mapping potential energy surfaces for various reaction pathways. pku.edu.cnnih.govnih.gov
The weakest bond in the this compound molecule is a likely site for the initial bond rupture. osti.gov By calculating the BDE for each bond, researchers can identify the most probable initial decomposition step. For many energetic materials, the cleavage of a C-NO₂ or N-NO₂ bond is a dominant initial step. nih.govosti.gov
Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, can be used to model the geometric structures of the reactant, transition states, and products. pku.edu.cnpsu.edu By calculating the energy barriers (activation energies) for different potential decomposition pathways, it is possible to predict the most favorable reaction channel. osti.gov
Theoretical and Computational Chemistry Studies of N,n Dinitroguanidine
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the fundamental molecular and electronic properties of N,N''-Dinitroguanidine. These studies provide a detailed picture of the molecule's geometry, bond characteristics, and electron distribution, which are crucial for understanding its stability and energetic nature.
The structure of the this compound molecule is characterized by a central carbon atom bonded to three nitrogen atoms. Two of these nitrogen atoms are part of nitro groups (-NO2), while one is part of an amino group (-NH2). The interplay of these functional groups governs the electronic properties and reactivity of the compound. The presence of electron-withdrawing nitro groups and an electron-donating amino group on the same carbon atom leads to a complex electronic environment.
| Bond | Length (Å) |
|---|---|
| O1-N6 | 1.245(2) |
| O2-N6 | 1.269(2) |
| N1-C1 | 1.340(2) |
| N1-N2 | 1.349(2) |
| N2-N3 | 1.294(2) |
| N3-N4 | 1.354(2) |
| N4-C1 | 1.332(2) |
| N5-N6 | 1.318(2) |
| N5-C1 | 1.376(2) |
Density Functional Theory (DFT) Applications in Energetic Material Research
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in the study of energetic materials, including this compound. wikipedia.orgmdpi.com DFT calculations offer a balance between computational cost and accuracy, making them suitable for investigating the properties of complex molecules. wikipedia.org These methods are routinely applied in the synthesis and processing of new materials where experimental studies can be hampered by inconsistent results. wikipedia.org
In the context of this compound, DFT is employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.
Calculate Heats of Formation: A critical parameter for predicting the energy release during detonation.
Analyze Electronic Structure: Investigate the distribution of electrons, which influences reactivity and stability. This includes mapping the molecular electrostatic potential surface to identify regions susceptible to electrophilic or nucleophilic attack.
Vibrational Analysis: Predict infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
The choice of functional and basis set is crucial for obtaining reliable results with DFT. For energetic materials, the B3LYP functional is a commonly used hybrid functional that often provides good agreement with experimental data. The selection of an appropriate basis set, such as 6-311+G**, is also important for accurately describing the electronic structure. researchgate.net
Recent advancements have seen the integration of machine learning with DFT to create predictive models that can estimate properties with reduced computational expense. wikipedia.org
| Property | Calculated Value |
|---|---|
| Solid-Phase Heat of Formation | 215.9 kJ/mol |
| Crystal Density (at 298 K) | 1.862 kg/m³ |
Molecular Dynamics Simulations for Condensed Phase Behavior
While quantum chemical calculations provide insights into individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of materials in the condensed phase (solid or liquid). MD simulations model the movements and interactions of a large number of molecules over time, offering a window into the collective phenomena that govern the properties of energetic materials.
For this compound, MD simulations are used to study:
Crystal Structure and Defects: How molecules pack together in a crystal lattice and the influence of imperfections on stability and initiation sensitivity.
Thermal Decomposition: The initial steps of decomposition in the solid state under heating.
Shock Sensitivity: How the material responds to a shock wave, a key aspect of its safety and performance. By simulating the propagation of a shock wave through the material, researchers can investigate the mechanisms of shock-induced chemical reactions.
A significant challenge in MD simulations of energetic materials is the need for accurate force fields that can describe both chemical bonding and non-bonded interactions, as well as chemical reactions. Reactive force fields, such as ReaxFF, have been developed for this purpose. These force fields can dynamically model bond breaking and formation, allowing for the simulation of chemical decomposition under various conditions. The combination of ReaxFF MD with quantum mechanics-based MD (QM-MD) has been used to predict detonation parameters. nih.gov
Prediction of Reaction Mechanisms and Transition States
Understanding the chemical reactions that occur during the decomposition of an energetic material is crucial for predicting its stability, performance, and the nature of its detonation products. Computational chemistry plays a vital role in mapping out the complex reaction pathways and identifying the high-energy transition states that control the reaction rates.
The decomposition of this compound is believed to proceed through an ionic mechanism in the condensed state, with the initial step being the breaking of a C-N bond. researchgate.net The thermal stability of primary nitramines like this compound is inversely related to their acidity. researchgate.net
Locating transition state structures is a notoriously challenging aspect of computational chemistry. chemrxiv.orgnih.gov These are saddle points on the potential energy surface, and specialized algorithms are required to find them. rowansci.com Once a transition state is located, its energy can be used to calculate the activation energy of the reaction, which is a key parameter in determining the reaction rate.
Recent developments in machine learning are showing promise in accelerating the search for transition states. chemrxiv.orgnih.govarxiv.org By training models on databases of known reactions, it is possible to predict the geometry of a transition state with reasonable accuracy, which can then be used as a starting point for more precise quantum chemical calculations. nih.govresearchgate.net
Computational Approaches to Energetic Performance Modeling
A primary goal of theoretical studies on energetic materials is to predict their performance characteristics, such as detonation velocity and detonation pressure. These predictions are invaluable for the design and screening of new energetic compounds before they are synthesized in the laboratory.
Several computational approaches are used to model the energetic performance of this compound:
Empirical Methods: The Kamlet-Jacobs equations are a set of widely used empirical formulas that relate the detonation velocity and pressure to the elemental composition, density, and heat of formation of the explosive. icm.edu.pl These equations provide a quick and reasonably accurate estimate of performance.
Thermodynamic Codes: Computer programs like CHEETAH and EXPLO5 use thermodynamic principles and equations of state for the detonation products to calculate performance parameters. icm.edu.plntrem.com These codes require the heat of formation and density of the explosive as input.
Molecular Dynamics Simulations: As mentioned earlier, reactive MD simulations can directly model the detonation process, providing a detailed, atomistic view of the chemical reactions occurring in the detonation front. nih.gov From these simulations, detonation properties can be calculated. nih.gov
The accuracy of these predictions is highly dependent on the quality of the input parameters, particularly the density and the heat of formation of the energetic material. icm.edu.pl
| Property | Value | Conditions/Method |
|---|---|---|
| Detonation Pressure (PCJ) | 26.11 GPa | Experimental, at ρ = 1.666 g cm-3 |
| Detonation Velocity (D) | 8.25 km s-1 | - |
| Detonation Pressure (P) | 30.7 GPa | - |
Advanced Materials Applications and Formulation Research for N,n Dinitroguanidine
Integration into Propellant Formulations: Fundamental Principles
N,N'-Dinitroguanidine is a key ingredient in the formulation of triple-base and insensitive, low-erosion gun propellants, as well as rocket propellants. at.ua Its primary role is to provide high gas volume upon combustion, which is a desirable characteristic for propellants. The fundamental principles of its integration revolve around achieving a stable and efficient combustion process.
Research has shown that the physical characteristics of N,N'-Dinitroguanidine, such as particle size and morphology, play a crucial role in the performance of propellant formulations. For instance, the development of spherical nitroguanidine (B56551) (SNQ) has been investigated to create insensitive fillers for various formulations. This spherical morphology allows for higher packing densities and more uniform combustion.
The compatibility of N,N'-Dinitroguanidine with other propellant ingredients is another fundamental aspect. While early formulations with nitrocellulose faced stability issues due to reactions between the two components, advancements have led to more stable compositions. icm.edu.pl Modern research focuses on the use of various binders and plasticizers to ensure long-term stability and predictable performance.
The following table provides a comparison of propellant formulations containing N,N'-Dinitroguanidine with a standard HMX-based propellant.
| Propellant Formulation | Binder | Oxidizer | Performance (Specific Impulse, s) |
| N,N'-Dinitroguanidine-based | Inert Polymer | N,N'-Dinitroguanidine | 250-260 |
| HMX-based | Inert Polymer | HMX | 260-270 |
This table presents typical performance ranges and the exact values can vary based on the specific composition and binder system used.
Role in Multi-Component Energetic Systems
N,N'-Dinitroguanidine is increasingly being studied for its role in multi-component energetic systems, where it is combined with other explosives to achieve tailored performance characteristics. These systems can include co-crystals and simple physical mixtures. The goal is to leverage the desirable properties of N,N'-Dinitroguanidine, such as its low sensitivity, while enhancing its energy output by combining it with more powerful explosives like HMX or RDX.
Research into binary systems of N,N'-Dinitroguanidine with other compounds has shown the potential for forming new energetic materials with unique properties. For example, studies on the N-methyl-N'-nitroguanidine (MeNQ)/N,N'-Dinitroguanidine (NQ) system have identified eutectic compositions with lower melting points, which can be advantageous for melt-cast applications. researchgate.net
The table below summarizes the properties of some multi-component systems containing N,N'-Dinitroguanidine.
| System | Component 2 | Key Finding |
| N,N'-Dinitroguanidine | HMX | Enhanced energy output with maintained low sensitivity. |
| N,N'-Dinitroguanidine | RDX | Improved performance over pure N,N'-Dinitroguanidine. |
| N,N'-Dinitroguanidine | Aluminum Powder | Increased heat of explosion, behaving like a non-ideal explosive. icm.edu.pl |
Research on Melt-Cast Formulations and Compatibility
Melt-cast formulations offer a cost-effective and efficient method for producing explosive charges. Research in this area has focused on developing N,N'-Dinitroguanidine-based compositions that can be safely melted and cast. A significant challenge is the high melting point of pure N,N'-Dinitroguanidine.
To overcome this, researchers have explored the use of eutectic mixtures. For instance, a eutectic mixture of N-methyl-N'-nitroguanidine (MeNQ) and ammonium (B1175870) nitrate (B79036) (AN) has been developed. researchgate.netresearchgate.net This mixture has a melting point above 100°C, which helps to prevent the ingress of water during the melt-pouring process. researchgate.netresearchgate.net The properties of these MeNQ/AN-based melt-cast explosives are comparable to Composition B, but with the advantages of lower sensitivity and cost. researchgate.netresearchgate.net
Another approach involves the use of melt-castable carrier explosives. Propyl nitroguanidine (PrNQ) is considered a promising candidate due to its low melting point (98-99°C), low cost, low sensitivity, and good compatibility. researchgate.net The introduction of alkyl chains into the nitroguanidine molecule has been shown to decrease the melting point, making it more suitable for melt-cast applications. researchgate.net
The compatibility of N,N'-Dinitroguanidine and its derivatives with other materials in melt-cast formulations is a critical area of study. Research has shown good compatibility with various binders and other explosives, paving the way for the development of new melt-castable compositions.
| Melt-Cast Formulation | Key Components | Melting Point (°C) | Noteworthy Property |
| MeNQ/AN Eutectic | N-methyl-N'-nitroguanidine, Ammonium Nitrate | >100 | Lower sensitivity and cost compared to Composition B. researchgate.netresearchgate.net |
| PrNQ-based | Propyl nitroguanidine | 98-99 | Promising as a melt-cast carrier explosive. researchgate.net |
| MeNQ/NQ Eutectic | N-methyl-N'-nitroguanidine, N,N'-Dinitroguanidine | 149.9 | Lowest melting temperature at a 7:3 mole ratio. researchgate.net |
Development of Low-Sensitivity Formulations
A major driver for the use of N,N'-Dinitroguanidine is the development of insensitive munitions (IM). N,N'-Dinitroguanidine-based formulations are noted for their extremely low sensitivity to accidental stimuli such as impact and friction, which significantly enhances safety during handling, storage, and transport. at.ua
Research has focused on formulating N,N'-Dinitroguanidine with various binders and plasticizers to create press-cured or cast-cured polymer-bonded explosives (PBXs). These formulations aim to achieve a balance between low sensitivity and high performance. The use of high bulk density N,N'-Dinitroguanidine is often preferred in these formulations to maximize the energetic output.
Studies have shown that N,N'-Dinitroguanidine-based explosives exhibit superior safety characteristics compared to formulations based on other insensitive explosives like FOX-12 or TATB. at.ua While their detonation pressure and Gurney energy may be slightly lower than HMX-based compositions, their significantly reduced sensitivity makes them highly attractive for applications where safety is paramount. at.ua
The following table provides a qualitative comparison of the sensitivity of N,N'-Dinitroguanidine formulations with other common explosives.
| Explosive Formulation | Impact Sensitivity | Friction Sensitivity |
| N,N'-Dinitroguanidine-based | Very Low | Very Low |
| HMX-based | Moderate | Moderate |
| RDX-based | Moderate | Moderate |
| TNT-based | Low | Low |
This table represents a general comparison, and specific sensitivity values can vary depending on the exact formulation and test conditions.
N,N'-Dinitroguanidine in Advanced Explosive Compositions
N,N'-Dinitroguanidine is a component in several advanced explosive compositions designed for specific applications. Its inclusion is often aimed at tailoring the detonation properties, such as detonation velocity and pressure, while maintaining low sensitivity.
Research has explored mixtures of N,N'-Dinitroguanidine with aluminum powder to create thermobaric explosives. icm.edu.pl In these compositions, the aluminum powder increases the heat of explosion. icm.edu.pl Interestingly, in such mixtures, N,N'-Dinitroguanidine behaves like a non-ideal explosive, where the detonation velocity can increase with the addition of aluminum up to a certain point. icm.edu.pl
Furthermore, N,N'-Dinitroguanidine is being investigated as a component in advanced PBX formulations. These compositions often utilize a polymeric binder to encapsulate the explosive crystals, resulting in a material with improved mechanical properties and reduced sensitivity. The performance of these advanced compositions can approach that of HMX-based explosives, with N,N'-Dinitroguanidine-based formulations reaching up to 95% of the detonation velocity of HMX. at.ua
The table below details the performance of some advanced explosive compositions containing N,N'-Dinitroguanidine.
| Composition | Key Components | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| NQ/Al (85/15) | N,N'-Dinitroguanidine, Aluminum | - | - |
| NQ-based PBX | N,N'-Dinitroguanidine, Polymer Binder | ~8.2 | ~28 |
Performance data can vary based on the specific composition, density, and test configuration. The NQ/Al data indicates a focus on overpressure and impulse rather than detonation velocity and pressure in the provided reference. icm.edu.pl
Compound Names
| Abbreviation / Trivial Name | Chemical Name |
| NQ | N,N'-Dinitroguanidine |
| HMX | Octogen |
| RDX | Hexogen |
| TNT | 2,4,6-Trinitrotoluene |
| SNQ | Spherical Nitroguanidine |
| MeNQ | N-methyl-N'-nitroguanidine |
| AN | Ammonium Nitrate |
| PrNQ | Propyl nitroguanidine |
| FOX-12 | N-guanylurea-dinitramide |
| TATB | 1,3,5-Triamino-2,4,6-trinitrobenzene |
| ADNQ | Ammonium dinitroguanidine |
| APX | 1,7-diamino-1,7-dinitrimino-2,4,6-triazaheptane |
| DNAN | 2,4-Dinitroanisole (B92663) |
| MNA | N-methyl-4-nitroaniline |
Environmental Fate and Degradation Pathways of N,n Dinitroguanidine
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
Abiotic degradation encompasses the chemical transformation of compounds without the involvement of biological organisms. For N,N''-Dinitroguanidine, the primary abiotic degradation pathways of environmental significance are hydrolysis and photolysis.
Hydrolysis: The stability of this compound in aqueous environments is pH-dependent. Early studies indicated that nitroguanidine (B56551) is relatively stable in water and dilute acidic solutions. For instance, no significant degradation was observed when heated at 100°C for 24 hours in hydrochloric acid solutions with concentrations of 0.1 M, 0.5 M, and 1.0 M. dtic.mil However, decomposition is rapid in the presence of concentrated strong acids, such as sulfuric acid, where a high molar ratio of acid to nitroguanidine is required to induce degradation. dtic.mil
Under basic conditions, the hydrolysis of nitroguanidine is more pronounced. A kinetic study of its decomposition in a basic solution revealed a pseudo-first-order reaction, which is subject to specific base catalysis. dtic.mil In a 1 M ammonium (B1175870) hydroxide (B78521) solution (pH 11.5) at 55°C, complete hydrolysis was observed within four hours. dtic.mil The gaseous products of this base-catalyzed hydrolysis were identified as nitrous oxide (N₂O) and ammonia (B1221849) (NH₃). dtic.mil While these findings provide insight into the behavior of the parent compound, nitroguanidine, specific kinetic data for the hydrolysis of this compound across a range of environmental pH values are less documented. A study on related N-nitrosoguanidines showed a complex relationship between the hydrolysis rate constant and pH, with three simultaneous reaction pathways: spontaneous decomposition of the neutral form, and decomposition of the monoanion and dianion forms. nih.gov
Photolysis: The degradation of this compound by sunlight is a significant environmental transformation pathway. When aqueous solutions of nitroguanidine are exposed to ultraviolet (UV) radiation, the compound undergoes photolysis. The photolytic process follows zero-order kinetics for initial concentrations around 50 mg/L, with a rate that is somewhat faster than other nitramine explosives like RDX. dtic.mil
The photolysis of NQ leads to the formation of several degradation products. The primary products identified in unbuffered solutions include guanidine (B92328), urea, and nitrite (B80452) ion. dtic.mil Lesser quantities of cyanoguanidine, nitrate (B79036) ion, and ammonia are also formed. dtic.mil A transient intermediate in this process is nitrosoguanidine. dtic.mil The proposed pathway for the photolysis of NQ involves the cleavage of the N-NO₂ bond, forming nitro and guanidine radicals. The nitro radical can then form nitrite and nitrate. The guanidine radical can react with a hydrogen ion or water to form guanidine or hydroxyguanidine, respectively. Ammonia and cyanamide (B42294) can also be formed from the breakdown of the guanidine radical. Cyanamide can then either dimerize to form cyanoguanidine or undergo hydrolysis to produce urea. nih.gov
A critical aspect of NQ photolysis is the significant increase in the toxicity of the resulting solution. UV-irradiated NQ has been found to be orders of magnitude more toxic to aquatic organisms, such as Daphnia pulex, than the parent compound. dtic.milnih.gov This increased toxicity is attributed to the formation of the degradation products, with nitrite and cyanide being major contributors to the observed toxicity. nih.gov
| Photolysis Parameter | Finding | Reference |
| Kinetics | Zero-order for initial concentrations of 50 mg/L. | dtic.mil |
| Primary Products | Guanidine, Urea, Nitrite Ion. | dtic.mil |
| Minor Products | Cyanoguanidine, Nitrate Ion, Ammonia. | dtic.mil |
| Transient Intermediate | Nitrosoguanidine. | dtic.mil |
| Toxicity Change | Increased toxicity to aquatic organisms after UV irradiation. | dtic.milnih.gov |
Biotic Degradation Pathways and Microbial Interactions
The transformation of this compound by microorganisms is a crucial aspect of its environmental fate. Several studies have demonstrated that various bacteria can degrade NQ, typically utilizing it as a source of nitrogen rather than carbon or energy.
Research has led to the isolation and characterization of specific NQ-degrading bacterial strains. These include Variovorax strain VC1, Pseudomonas extremaustralis strain NQ5, and two strains of Arthrobacter spp. (NQ4 and NQ7), which were isolated from soil, sediment, and a lab-scale membrane bioreactor. researchgate.net These bacteria have shown the ability to utilize NQ as a sole nitrogen source under aerobic conditions when provided with a carbon source like glucose. researchgate.net
The degradation rates can be significant. For instance, Pseudomonas extremaustralis strain NQ5 was capable of degrading NQ at a rate of approximately 150 μmole L⁻¹ h⁻¹ under aerobic conditions. researchgate.net The presence of other nitrogen sources can influence the degradation of NQ. When ammonium (NH₄⁺) was added to a culture of strain NQ5 actively using NQ, the growth rate slowed, and the strain released NH₄⁺, presumably from the breakdown of NQ. researchgate.net
The metabolic pathways for the complete mineralization of this compound are still under investigation. However, some intermediate degradation products have been identified. In one study with a soil enrichment culture, nitrourea (B1361781) was identified as the primary degradation product when NQ was used as a nitrogen source. researchgate.net Furthermore, some NQ-degrading strains, such as Pseudomonas extremaustralis NQ5, have demonstrated the ability to also utilize other related compounds like guanylurea (B105422) and guanidine as nitrogen sources. researchgate.net
The degradation of complex organic compounds in the environment is often accomplished by microbial consortia, where different species work together to break down the parent compound and its intermediates. nih.govresearchgate.net This is likely the case for NQ in natural soil and water systems, where a community of microorganisms would be involved in its complete degradation. nih.gov
| Microorganism | Degradation Capability | Identified Products/Metabolites | Reference |
| Variovorax strain VC1 | Utilizes NQ as a nitrogen source. | Not specified in detail. | researchgate.net |
| Pseudomonas extremaustralis NQ5 | Degrades NQ aerobically; utilizes guanylurea and guanidine. | Ammonium (released). | researchgate.net |
| Arthrobacter spp. (NQ4, NQ7) | Degrades NQ aerobically; utilizes guanidine. | Not specified in detail. | researchgate.net |
| Soil Enrichment Culture | Utilizes NQ as a nitrogen source. | Nitrourea. | researchgate.net |
Fate of Degradation Products and Environmental Transformation
The degradation of this compound, whether through abiotic or biotic processes, results in a suite of transformation products that have their own environmental fate and potential impacts.
In biotic degradation , the identified intermediate, nitrourea, is expected to be further broken down by microbial action. researchgate.net The release of ammonium by some NQ-degrading bacteria suggests that mineralization of the nitrogen from NQ is occurring. researchgate.net The ability of some of these bacteria to also degrade guanidine and guanylurea indicates that they may be able to process some of the breakdown products of NQ. researchgate.net
In soil environments, NQ has been observed to be more stable compared to other insensitive munitions constituents like 2,4-dinitroanisole (B92663) (DNAN) and 3-nitro-1,2,4-triazol-5-one (NTO). In one study, 80% of the initial NQ remained after sixty days in a soil with high organic content, while DNAN and NTO were completely degraded. nih.gov This suggests a higher potential for persistence and transport of NQ in the subsurface environment.
Methodologies for Environmental Monitoring and Analysis
The effective management and remediation of sites contaminated with this compound rely on accurate and sensitive analytical methods for its detection and quantification in various environmental matrices, such as soil and water.
High-Performance Liquid Chromatography (HPLC) has been a widely used technique for the analysis of nitroguanidine and other explosives. dtic.mil HPLC methods often utilize a UV detector for quantification. dtic.mil For instance, a method was developed using a mixed-mode RP18/cation exchange column with a water mobile phase and UV detection at 263 nm. dtic.mil
More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of explosives, including nitroguanidine, due to its high sensitivity and selectivity. nih.gov An ultrafast LC-MS/MS method has been developed for the quantitative determination of nitroguanidine and other explosives in soil and water samples, with method detection limits in the parts-per-billion (ppb) range. nih.gov This allows for the monitoring of these compounds at trace levels, which is crucial for assessing environmental contamination and human health risks.
The analysis of complex environmental samples often requires a sample preparation step to extract and concentrate the analytes of interest and remove interfering substances. For soil samples, this can involve extraction with a suitable solvent, such as water, using techniques like sonication, followed by filtration before analysis. dtic.mil
| Analytical Technique | Application | Key Features | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification of nitroguanidine in water and soil extracts. | Often coupled with UV detection. | dtic.mil |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace-level quantification of nitroguanidine and other explosives in environmental samples. | High sensitivity and selectivity; suitable for complex matrices. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of degradation products. | Used to identify gaseous products of hydrolysis like N₂O and NH₃. | dtic.mil |
Future Research Directions and Emerging Trends for N,n Dinitroguanidine
Synergistic Approaches in Synthesis and Characterization
Future advancements in N,N''-Dinitroguanidine (DNG) research are centered on synergistic strategies that integrate synthesis and characterization to create materials with precisely tailored properties. This involves not only optimizing the synthesis of DNG itself but also exploring its derivatives and salts to enhance performance and stability.
The synthesis of DNG is typically achieved through the nitration of nitroguanidine (B56551) (NQ). energetic-materials.org.cn Research has focused on optimizing reaction conditions to maximize yield and ensure a controllable process. One effective method utilizes a nitrating system composed of 100% nitric acid, 20% oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and ammonium (B1175870) nitrate (B79036). energetic-materials.org.cn Studies have systematically investigated factors such as reactant ratios, reaction time, and temperature to improve synthesis efficiency. For instance, an optimized process was identified with a molar ratio of HNO₃:NQ:NH₄NO₃ at 15:2:1, a volume ratio of H₂SO₄:HNO₃ at 1.25:1, a reaction time of 8 hours, and a temperature of 10 °C, achieving a yield of up to 61.76%. energetic-materials.org.cnenergetic-materials.org.cn Despite these optimizations, the nitration of mononitroguanidine to DNG is recognized as a slow process occurring in a highly reactive medium, which can also lead to instability of the final product. lukasiewicz.gov.pl
A key synergistic trend is the synthesis of DNG-based salts. The acidic nature of DNG allows it to form a variety of energetic salts with nitrogen-rich cations. researchgate.net This approach is strategic, as it can lead to derivatives with improved thermal stability and reduced mechanical sensitivity compared to the parent DNG molecule. uni-muenchen.de The synthesis of metal salts of DNG, such as those with alkali and alkaline earth metals, has also been explored. researchgate.net
The characterization of these new materials is intrinsically linked to their synthesis. A comprehensive suite of analytical techniques is employed to confirm the structure and evaluate the properties of DNG and its derivatives. These methods include:
Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify functional groups and confirm the molecular structure, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of atoms. energetic-materials.org.cnresearchgate.net
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining thermal stability, decomposition temperatures, and heat release. energetic-materials.org.cn The peak decomposition temperature for DNG has been reported at 182.83 °C, indicating good thermal stability. energetic-materials.org.cnenergetic-materials.org.cn
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and crystal packing, which are essential for understanding the material's density and stability. lukasiewicz.gov.plresearchgate.net
This synergistic loop—whereby synthesis creates novel materials and advanced characterization provides the data to refine further synthetic efforts—is crucial for developing the next generation of DNG-based energetic materials.
Table 1: Optimized Synthesis Parameters for this compound (DNG)
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Nitrating System | 100% HNO₃ / 20% Oleum / NH₄NO₃ | energetic-materials.org.cn |
| Molar Ratio (HNO₃:NQ:NH₄NO₃) | 15:2:1 | energetic-materials.org.cn |
| Volume Ratio (H₂SO₄:HNO₃) | 1.25:1 | energetic-materials.org.cn |
| Reaction Time | 8 hours | energetic-materials.org.cn |
| Reaction Temperature | 10 °C | energetic-materials.org.cn |
| Resulting Yield | 61.76% | energetic-materials.org.cnenergetic-materials.org.cn |
Advanced Computational Design of Novel Derivatives
A significant emerging trend in the development of energetic materials is the use of advanced computational chemistry to design and screen novel derivatives before their physical synthesis. This "in silico" approach saves considerable time, resources, and minimizes the risks associated with synthesizing and handling potentially unstable compounds. For this compound, computational design focuses on predicting the properties of its hypothetical derivatives to identify candidates with superior performance and safety characteristics.
The primary tools for this computational design are quantum chemical methods, such as Density Functional Theory (DFT), and specialized thermochemical codes. These methods can calculate fundamental molecular properties that are directly linked to the performance of an energetic material. Key predicted properties include:
Density (ρ): A critical factor, as higher density often correlates with higher detonation performance.
Enthalpy of Formation (ΔHf): This value is crucial for calculating the energy output of a compound.
Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.
Detonation Pressure (P): The pressure of the detonation wave front.
By modifying the DNG backbone with various functional groups (e.g., alkyl, amino, nitro groups) in a computational model, researchers can systematically study how these changes affect the molecule's properties. For example, computational studies on derivatives of the related compound 1-Amino-2-nitroguanidine (ANQ) have shown the ability to predict detonation velocities ranging from 8.05 to 9.17 km/s and pressures from 26.6 to 37.7 GPa for different derivatives. nih.gov Similarly, thermochemical codes like Cheetah have been used to calculate the detonation velocity and pressure for newly synthesized materials, demonstrating the predictive power of these tools. researchgate.net
This computational pre-screening allows for the rapid evaluation of numerous potential derivatives. Promising candidates—those predicted to have a desirable balance of high performance and low sensitivity—can then be prioritized for laboratory synthesis and experimental validation. This synergy between computational design and experimental work accelerates the discovery of new, advanced energetic materials based on the DNG framework.
Table 2: Computationally Predicted vs. Experimentally Measured Properties
| Property | Computational Method | Experimental Technique |
|---|---|---|
| Molecular Geometry | DFT Optimization | Single-Crystal X-ray Diffraction |
| Density (ρ) | Calculation from optimized crystal cell | Gas Pycnometry |
| Enthalpy of Formation (ΔHf) | Atomization or Isodesmic Reactions | Bomb Calorimetry |
| Detonation Velocity (D) & Pressure (P) | Thermochemical Codes (e.g., Cheetah) | Detonation Rate Measurement |
| Thermal Stability | Bond Dissociation Energy Calculation | DSC/TGA |
Sustainable Manufacturing and Lifecycle Assessment
In line with global trends in green chemistry, a critical future direction for this compound is the development of sustainable manufacturing processes and the comprehensive evaluation of its environmental footprint through Life Cycle Assessment (LCA). elsevier.comtuwien.at An LCA is a standardized methodology (ISO 14040/44) that evaluates the environmental impacts of a product throughout its entire life, from raw material extraction to manufacturing, use, and end-of-life disposal or recycling. europa.eu
For DNG, a full LCA would analyze several key stages:
Raw Material Acquisition: The production of starting materials, primarily nitroguanidine, and the highly corrosive and energy-intensive reagents like fuming nitric acid and oleum, has significant environmental costs.
Manufacturing Process: The synthesis of DNG involves reactions at controlled, often low, temperatures, which requires energy input. energetic-materials.org.cn More importantly, the process generates significant waste streams, particularly acidic wastewater, which must be neutralized and treated before discharge. The release of nitrogen-containing compounds into ecosystems is a major concern, as it can lead to eutrophication—the over-enrichment of water bodies with nutrients that disrupts aquatic life. europa.eu
Product Use and End-of-Life: This stage considers the environmental fate of DNG during its intended application and after its functional life.
Future research in sustainable manufacturing for DNG will likely focus on several key areas:
Greener Synthesis Routes: Developing new catalytic systems or alternative nitrating agents that are more efficient and produce less hazardous waste. This could include exploring solvent-free reaction conditions or using solid acid catalysts to replace corrosive liquid acids.
Waste Valorization: Investigating methods to recycle or find secondary applications for the acidic waste streams, turning a liability into a potential resource.
Undertaking a formal LCA for the current DNG production process is a necessary first step. It will identify the main "hotspots" of environmental impact, guiding research and development efforts toward creating a truly sustainable and green manufacturing cycle for this important energetic material. tuwien.at
Exploration of Multifunctional Energetic Architectures
A forward-looking research trend is the design of multifunctional energetic architectures, where the this compound molecule serves as a building block for advanced materials that combine energetic properties with other useful functions. This approach moves beyond simply optimizing detonation performance and aims to create "smart" materials with tailored, integrated capabilities.
One of the most promising examples of this concept is the development of energetic metal salts of DNG. researchgate.net By reacting DNG with various metal ions, researchers can create compounds that are not only energetic but also function as coloring agents or near-infrared (NIR) illuminants for pyrotechnic applications. For instance, copper(II) salts of DNG are known to produce intense green flames upon combustion. researchgate.net This dual-functionality is highly desirable as it can simplify formulations and enhance performance.
Table 3: Multifunctionality of N,N'-Dinitroguanidine (DNQ) Metal Salts
| Metal Ion | Integrated Function | Application | Reference |
|---|---|---|---|
| Copper (Cu²⁺) | Green Flame Colorant | Pyrotechnics | researchgate.net |
| Potassium (K⁺) | NIR Illuminant | Pyrotechnics | researchgate.net |
| Caesium (Cs⁺) | NIR Illuminant | Pyrotechnics | researchgate.net |
| Alkali/Earth Alkaline Metals | Colorant Systems | Pyrotechnics | researchgate.net |
Beyond pyrotechnics, research is exploring other forms of multifunctionality:
Tuning Sensitivity and Stability: A key goal is to create DNG derivatives that balance high performance with enhanced safety. By forming salts with nitrogen-rich cations, it is possible to improve thermal stability and reduce sensitivity to impact and friction. uni-muenchen.de Research into compounds like ANTA-NQ (1-nitroguanyl-3-nitro-5-amino-1,2,4-triazole) highlights the successful combination of high performance with remarkable stability. researchgate.net
Novel Applications: The inherent chemical reactivity and high nitrogen content of DNG open doors to entirely new functions. Its derivatives are being investigated for potential use in drug delivery systems. Furthermore, its ability to disrupt microbial cell walls suggests potential applications as a biocide.
The exploration of these multifunctional architectures represents a paradigm shift, viewing DNG not just as an explosive but as a versatile platform for designing advanced materials where energetic output is just one of several engineered properties.
Q & A
Q. What are the validated synthetic routes for N,N''-Dinitroguanidine, and how can its structure be confirmed?
this compound can be synthesized via nitration of guanidine derivatives under controlled acidic conditions. A common approach involves reacting nitroguanidine with phosphoryl chloride (POCl₃) and nitric acid, followed by purification via recrystallization. Structural confirmation requires multi-technique characterization:
- FTIR to identify nitro (─NO₂) and guanidine (─NH─C═NH─) functional groups.
- ¹H-NMR to resolve proton environments, particularly NH and CH groups.
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition patterns .
Q. Which analytical methods are critical for characterizing purity and stability in DNGU samples?
- High-Performance Liquid Chromatography (HPLC) quantifies purity by separating impurities under reversed-phase conditions.
- Differential Scanning Calorimetry (DSC) detects polymorphic transitions or decomposition events.
- X-ray Diffraction (XRD) confirms crystalline structure and phase consistency.
- Elemental Analysis validates stoichiometric ratios of C, H, N, and O .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for DNGU?
Discrepancies in thermal decomposition temperatures (e.g., 200–250°C) may arise from differences in experimental design:
- Heating Rate : Faster rates (>10°C/min) can shift decomposition peaks.
- Atmosphere : Oxidative (air) vs. inert (N₂) environments alter char residue (e.g., 55.5% char at 600°C in air vs. 30% in N₂) .
- Sample Purity : Trace moisture or impurities catalyze decomposition. Mitigation involves replicating studies with standardized protocols and reporting detailed conditions per NIH preclinical guidelines .
Q. What methodologies optimize DNGU's application in energetic composites while ensuring safety?
- Co-crystallization : Co-form DNGU with stabilizers (e.g., nitrocellulose) to reduce sensitivity.
- Mechanochemical Synthesis : Ball-milling minimizes solvent use and controls particle size for uniform combustion.
- Safety Testing : Conduct impact/friction sensitivity tests (e.g., BAM methods) and pair with computational models (ReaxFF MD) to predict decomposition pathways .
Q. How should researchers design experiments to assess DNGU's environmental impact?
- Aquatic Toxicity Assays : Follow OECD Test No. 201/202 for acute/chronic effects on algae and Daphnia.
- Degradation Studies : Use UV-Vis spectroscopy to track photolytic breakdown products in water.
- Soil Mobility Tests : Column chromatography to measure adsorption coefficients (Kd) in varied soil types .
Data Contradiction and Reproducibility
Q. Why do computational models (DFT vs. MD) yield conflicting predictions for DNGU’s detonation velocity?
- Basis Set Selection : DFT models using B3LYP/6-31G* may underestimate non-covalent interactions compared to larger basis sets.
- Force Field Limitations : Classical MD may fail to capture bond dissociation energetics accurately. Cross-validation with experimental detonation pressure data (e.g., copper crusher tests) is critical .
Q. What protocols ensure reproducibility in DNGU synthesis across labs?
- Detailed Reporting : Document stoichiometry, reaction time/temperature, and purification steps (e.g., solvent ratios in recrystallization).
- Reference Standards : Use NIST-validated reagents and calibrate instruments (e.g., DSC with indium standards).
- Inter-lab Collaboration : Share raw data via platforms like SciFinder-n to align analytical methodologies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
